

Crystal Structure Analysis of 2-Bromopyridine-3-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromopyridine-3-boronic acid

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of **2-Bromopyridine-3-boronic acid**. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials. While a specific crystal structure for **2-Bromopyridine-3-boronic acid** is not publicly available in the Cambridge Structural Database (CSD), this guide outlines the established experimental protocols and expected structural features based on the analysis of closely related compounds.

Introduction

2-Bromopyridine-3-boronic acid is a bifunctional molecule featuring a pyridine ring substituted with both a bromine atom and a boronic acid group. This unique arrangement makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing arrangements, which collectively influence the compound's physical and chemical properties.

Experimental Protocols

The determination of the crystal structure of **2-Bromopyridine-3-boronic acid** would typically involve the following key steps:

Synthesis and Crystallization

The synthesis of **2-Bromopyridine-3-boronic acid** can be achieved through a halogen-metal exchange reaction starting from 2,3-dibromopyridine, followed by borylation.

Synthesis Protocol:

- **Lithiation:** 2,3-Dibromopyridine is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).
- **Halogen-Metal Exchange:** A solution of n-butyllithium in hexanes is added dropwise to selectively replace one of the bromine atoms with lithium.
- **Borylation:** The resulting lithiated intermediate is then treated with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.
- **Hydrolysis:** The reaction mixture is warmed to room temperature and hydrolyzed with an aqueous acid to yield **2-Bromopyridine-3-boronic acid**.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

Common techniques include:

- **Slow Evaporation:** A saturated solution is left undisturbed in a loosely capped vial at room temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution induces crystallization.
- **Cooling:** A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.^{[1][2]}

Data Collection Protocol:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.
- The crystal is exposed to a monochromatic X-ray beam.
- A series of diffraction images are collected as the crystal is rotated.
- The collected data are processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

- Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods.
- Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- Final Model Validation: The quality of the final structural model is assessed using various crystallographic metrics.

Data Presentation

While the specific crystallographic data for **2-Bromopyridine-3-boronic acid** is not available, the following tables present hypothetical but realistic data that would be expected from a successful crystal structure determination.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Hypothetical Value
Empirical formula	C ₅ H ₅ BBrNO ₂
Formula weight	201.81
Temperature	150(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 8.123(4) Å, α = 90°
	b = 5.432(2) Å, β = 109.87(2)°
	c = 15.678(7) Å, γ = 90°
Volume	650.1(5) Å ³
Z	4
Density (calculated)	2.064 Mg/m ³
Absorption coefficient	6.543 mm ⁻¹
F(000)	392
Crystal size	0.25 x 0.15 x 0.10 mm ³
Theta range for data collection	3.50 to 28.00°
Index ranges	-10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -20 ≤ l ≤ 20
Reflections collected	6789
Independent reflections	1589 [R(int) = 0.045]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1589 / 0 / 100
Goodness-of-fit on F ²	1.05

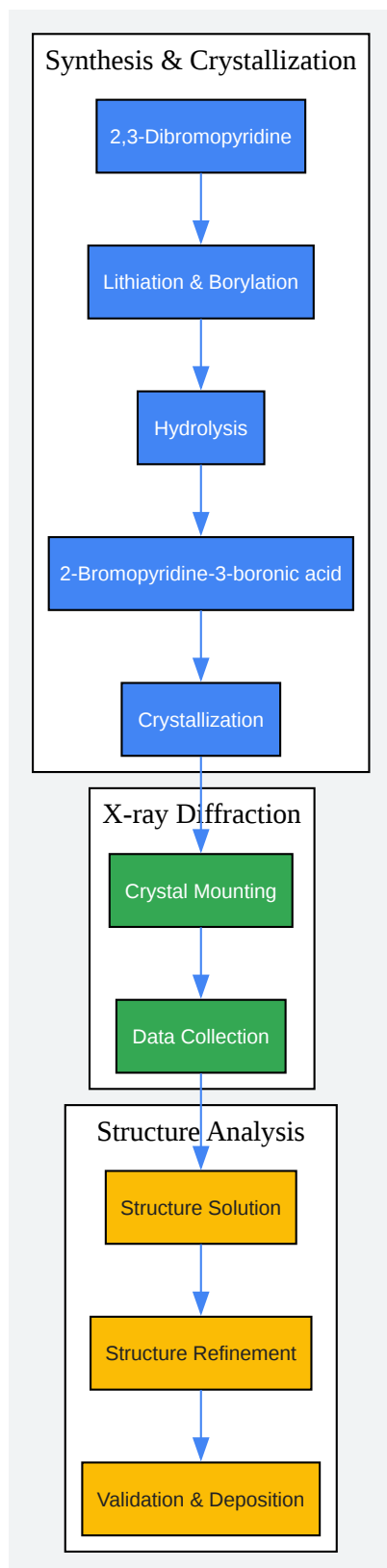
Final R indices [I > 2sigma(I)]	R1 = 0.035, wR2 = 0.085
R indices (all data)	R1 = 0.048, wR2 = 0.092
Largest diff. peak and hole	0.54 and -0.48 e.Å ⁻³

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond	Length (Å)	Angle	Angle (°)
Br(1)-C(2)	1.89(2)	N(1)-C(2)-C(3)	122.5(2)
C(2)-N(1)	1.34(3)	C(2)-C(3)-B(1)	121.8(2)
C(3)-B(1)	1.55(4)	C(4)-C(3)-B(1)	118.5(2)
B(1)-O(1)	1.37(3)	O(1)-B(1)-O(2)	115.2(3)
B(1)-O(2)	1.37(3)	C(3)-B(1)-O(1)	122.4(3)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical molecular structure of **2-Bromopyridine-3-boronic acid**.



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Experimental workflow for crystal structure analysis.

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References

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